REACTION_CXSMILES
|
CC1(C)C(C)(C)[O:5][B:4]([C:9]2[CH:14]=[CH:13][C:12]([S:15][C:16]([F:19])([F:18])[F:17])=[CH:11][CH:10]=2)[O:3]1.I([O-])(=O)(=O)=O.[Na+].Cl>C1COCC1.O>[F:19][C:16]([S:15][C:12]1[CH:11]=[CH:10][C:9]([B:4]([OH:5])[OH:3])=[CH:14][CH:13]=1)([F:18])[F:17] |f:1.2|
|
Name
|
|
Quantity
|
960 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)SC(F)(F)F)C
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.21 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at rt for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at rt for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with water (25 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (25 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (10 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(F)(F)SC1=CC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 512 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |